molecular formula C9H7ClN2 B112498 5-Amino-6-chloroquinoline CAS No. 341010-40-0

5-Amino-6-chloroquinoline

Cat. No. B112498
CAS RN: 341010-40-0
M. Wt: 178.62 g/mol
InChI Key: MKJUMRMBGSXZBU-UHFFFAOYSA-N
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Description

5-Amino-6-chloroquinoline is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

This compound contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .


Physical And Chemical Properties Analysis

This compound has a density of 1.363 g/cm3 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature . The compound is soluble in ethanol, chloroform, and acetic acid, but insoluble in water.

Scientific Research Applications

5-Amino-6-chloroquinoline has been studied for a variety of scientific research applications, including its potential use as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) in vitro, which is an enzyme involved in the production of pro-inflammatory molecules. In addition, this compound has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cell lines in vitro.

Mechanism of Action

Mode of Action

The mode of action of 5-Amino-6-chloroquinoline is suggested to be similar to that of Chloroquine (CQ), a well-known antimalarial drug . Chloroquine inhibits the action of heme polymerase, which causes the buildup of toxic heme in Plasmodium species . The presence of the short linker chain in this compound is believed to enable the molecule to circumvent the parasite-resistance mechanism (PfCRT), making it active against CQ-resistant parasites .

Pharmacokinetics

It is N-dealkylated primarily by CYP2C8 and CYP3A4 to N-desethylchloroquine

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Amino-6-chloroquinoline in lab experiments is that it is highly soluble in water and slightly soluble in organic solvents, making it easy to work with. In addition, it is relatively inexpensive and can be synthesized from readily available starting materials. However, it is important to note that the exact mechanism of action of this compound is not yet fully understood, so further research is needed to determine its biochemical and physiological effects.

Future Directions

In order to fully understand the potential of 5-Amino-6-chloroquinoline as an anti-inflammatory and anti-cancer agent, further research is needed to determine its biochemical and physiological effects in vivo. Additionally, further research is needed to explore the potential of this compound as an inhibitor of other enzymes and proteins involved in the production of pro-inflammatory molecules. Furthermore, it would be beneficial to investigate the potential of this compound as a therapeutic agent in clinical trials. Finally, it would be interesting to explore the potential of this compound as a reagent in the synthesis of other pharmaceuticals.

Safety and Hazards

5-Amino-6-chloroquinoline is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .

properties

IUPAC Name

6-chloroquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJUMRMBGSXZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60485177
Record name 5-Amino-6-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

341010-40-0
Record name 5-Amino-6-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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